
6-(p-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyridazinone core with various substituents, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: Introduction of the 4-methoxyphenyl and phenyl groups can be done via nucleophilic substitution reactions.
Morpholinoethyl Group Addition: The morpholinoethyl group can be introduced through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxy derivative, while reduction of the pyridazinone core could produce a dihydropyridazinone.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
4-Phenylpyridazin-3(2H)-one: Lacks the methoxyphenyl and morpholinoethyl groups.
6-(4-Methoxyphenyl)-4-phenylpyridazin-3(2H)-one: Lacks the morpholinoethyl group.
2-(2-Morpholinoethyl)-4-phenylpyridazin-3(2H)-one: Lacks the methoxyphenyl group.
Uniqueness
The presence of both the methoxyphenyl and morpholinoethyl groups in 6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one may confer unique biological properties and reactivity compared to its analogs. These substituents could influence the compound’s solubility, binding affinity to biological targets, and overall pharmacokinetic profile.
属性
CAS 编号 |
23348-49-4 |
|---|---|
分子式 |
C23H25N3O3 |
分子量 |
391.5 g/mol |
IUPAC 名称 |
6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-9-7-19(8-10-20)22-17-21(18-5-3-2-4-6-18)23(27)26(24-22)12-11-25-13-15-29-16-14-25/h2-10,17H,11-16H2,1H3 |
InChI 键 |
RBYHFINQTIBONS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC=CC=C3)CCN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
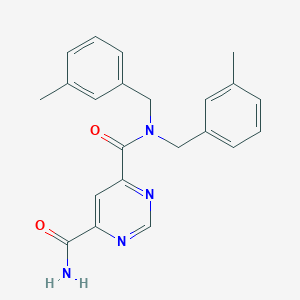

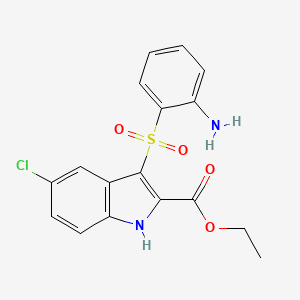
methanone](/img/structure/B12920857.png)
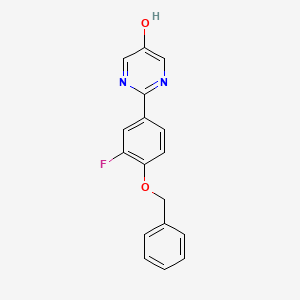
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)
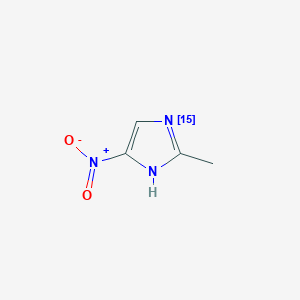

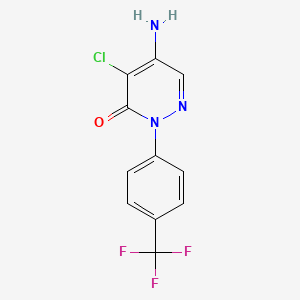
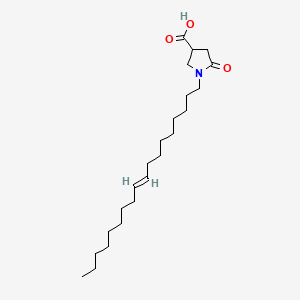
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)

